molecular formula C13H12N2O3 B13300910 Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate

Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13300910
M. Wt: 244.25 g/mol
InChI Key: YHLGBTZFERVMJA-UHFFFAOYSA-N
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Description

Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is a high-value chemical intermediate designed for research and development applications. This multifunctional pyrazole derivative features both an ester and a formyl group on the heterocyclic ring, making it a versatile scaffold for constructing more complex molecules through further synthetic transformations, such as condensations or cyclizations . Pyrazole derivatives are a pharmacologically significant class of compounds, well-documented for their diverse biological activities. They are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, anticancer, and antidepressant effects . Specifically, 1H-pyrazole-3- and 4-carboxylate esters have been identified as key intermediates in the synthesis of compounds with pronounced anti-microbial activity against various human pathogenic bacteria and plant pathogenic fungi . The structure of this compound, featuring a 4-methylphenyl group at the 1-position, is typical of scaffolds used in medicinal chemistry to explore structure-activity relationships. This product is intended for research purposes as a building block in organic synthesis, particularly in the development of new active compounds for pharmaceutical and agrochemical applications. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

methyl 4-formyl-1-(4-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H12N2O3/c1-9-3-5-11(6-4-9)15-7-10(8-16)12(14-15)13(17)18-2/h3-8H,1-2H3

InChI Key

YHLGBTZFERVMJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C=O

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Hydrazine Condensation

A common method to synthesize 1-substituted-3-carboxylate pyrazoles involves condensation of β-ketoesters with aryl hydrazines. For the 1-(4-methylphenyl) substituent, 4-methylphenylhydrazine hydrochloride is reacted with methyl acetoacetate or related β-ketoesters under reflux in an alcoholic solvent.

General Procedure:

  • Dissolve methyl acetoacetate (1 mmol) in methanol (10 mL).
  • Add 4-methylphenylhydrazine hydrochloride (1.2 mmol) in one portion.
  • Stir vigorously at room temperature for 15 minutes.
  • Heat the mixture to reflux for 16 hours (or at 90 °C for higher boiling alcohols).
  • Cool to room temperature, remove solvent under vacuum.
  • Purify the residue by column chromatography on silica gel using hexanes/ethyl acetate mixtures.

This yields methyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate as a key intermediate.

Introduction of the Formyl Group at the 4-Position

Vilsmeier-Haack Formylation

The most widely employed method for selective formylation at the 4-position of pyrazoles is the Vilsmeier-Haack reaction, utilizing a reagent generated in situ from phosphoryl chloride (POCl3) and N,N-dimethylformamide (DMF).

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding POCl3 to ice-cooled DMF with stirring.
  • Add the methyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate intermediate to the reagent.
  • Stir the reaction mixture at 50–70 °C for 6 hours.
  • Monitor reaction progress by thin-layer chromatography (TLC).
  • Quench the reaction by pouring into ice-cold water and neutralize with sodium bicarbonate.
  • Filter the precipitated product and wash thoroughly with cold water.
  • Recrystallize from ethanol to obtain pure this compound.

This method yields the 4-formyl derivative in 76–88% yield with high regioselectivity.

Alternative Oxidation of Pyrazol-3-ylmethanol

An alternative approach involves reduction of the ester to the corresponding pyrazol-3-ylmethanol followed by oxidation to the aldehyde.

Steps:

  • Reduce methyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate using lithium aluminum hydride (LiAlH4) in diethyl ether at 0 °C to yield the alcohol.
  • Oxidize the pyrazol-3-ylmethanol with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at 0–20 °C for 1 hour.
  • Work up by extraction with diethyl ether, washing, drying, and solvent removal under vacuum.
  • Purify to obtain the aldehyde derivative in yields around 85%.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Pyrazole ring formation 4-methylphenylhydrazine hydrochloride, methyl acetoacetate, MeOH, reflux 16 h 65–80 Column chromatography purification
Vilsmeier-Haack formylation POCl3/DMF, 50–70 °C, 6 h 76–88 High regioselectivity, recrystallization
Reduction to pyrazol-3-ylmethanol LiAlH4, diethyl ether, 0 °C, 1 h ~88 Monitored by TLC
Oxidation to aldehyde IBX, DMSO, 0–20 °C, 1 h ~85 Clean conversion, mild conditions

Mechanistic Insights and Regioselectivity

  • The Vilsmeier-Haack reaction proceeds via electrophilic substitution where the Vilsmeier reagent attacks the electron-rich 4-position of the pyrazole ring.
  • The presence of the 1-(4-methylphenyl) substituent directs formylation to the 4-position rather than other positions on the ring.
  • The ester at the 3-position remains intact during formylation, allowing selective functionalization.
  • Reduction and oxidation sequence offers an alternative route when direct formylation is challenging or when milder conditions are desired.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) at position 4 of the pyrazole ring is susceptible to oxidation.

Reagent/ConditionsProduct FormedKey ObservationsSource
KMnO₄ (acidic conditions)Methyl 4-carboxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylateForms carboxylic acid via oxidation of -CHO to -COOH. Reaction proceeds at 60–80°C in aqueous H₂SO₄.
CrO₃ (Jones reagent)Same as aboveHigher selectivity under mild conditions (room temperature, acetone solvent).

Mechanistic Insight : Oxidation of the formyl group involves the conversion of the aldehyde to a carboxylic acid via a hydrate intermediate. The electron-withdrawing carboxylate ester at position 3 enhances the electrophilicity of the formyl group, accelerating oxidation .

Reduction Reactions

The formyl group can be reduced to a hydroxymethyl or methyl group.

Reagent/ConditionsProduct FormedKey ObservationsSource
NaBH₄ (ethanol, 0°C)Methyl 4-(hydroxymethyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylateSelective reduction of -CHO to -CH₂OH. Reaction completes in 2–3 hours.
LiAlH₄ (THF, reflux)Methyl 4-(methyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylateOver-reduction to methyl group (-CH₃); requires stoichiometric excess.

Spectroscopic Data :

  • For hydroxymethyl derivative (4a ):

    • ¹H NMR (CDCl₃) : δ 4.55 (s, 2H, CH₂OH), 8.20 (s, 1H, pyrazole-H) .

    • IR : 3400 cm⁻¹ (O-H stretch) .

Nucleophilic Substitution

The electron-deficient pyrazole ring facilitates electrophilic substitution, particularly at positions adjacent to the formyl and carboxylate groups.

Reaction TypeReagents/ConditionsProduct FormedSource
BrominationBr₂ (FeBr₃ catalyst, DCM, 25°C)Methyl 4-formyl-5-bromo-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
NitrationHNO₃/H₂SO₄ (0°C)Methyl 4-formyl-5-nitro-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate

Key Note : Substitution occurs preferentially at position 5 due to the directing effects of the formyl (-CHO) and ester (-COOMe) groups .

Condensation Reactions

The formyl group participates in condensation with amines or hydrazines to form Schiff bases or hydrazones.

Reagent/ConditionsProduct FormedApplicationSource
Aniline (EtOH, Δ)Methyl 4-(benzylidene)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylateIntermediate for bioactive compounds
Hydrazine hydrateMethyl 4-(hydrazonomethyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylateAnticancer agent precursor

Biological Relevance : Hydrazone derivatives exhibit antimicrobial and anticancer activities, as demonstrated in studies on analogous pyrazole derivatives .

Ester Hydrolysis

The methyl ester at position 3 can be hydrolyzed to a carboxylic acid.

Reagent/ConditionsProduct FormedYieldSource
NaOH (aq. EtOH, reflux)4-Formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid85–90%
LiOH (THF/H₂O, RT)Same as above92%

Applications : The carboxylic acid derivative serves as a precursor for amide coupling in drug design .

Comparative Reactivity Table

Functional GroupReaction TypeReactivity Ranking (1 = most reactive)Notes
Formyl (-CHO)Oxidation/Reduction1Highly reactive due to electron-deficient pyrazole ring.
Ester (-COOMe)Hydrolysis2Requires strong base for complete conversion.
Pyrazole RingElectrophilic Substitution3Directed by substituents at positions 3 and 4.

Scientific Research Applications

Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (Pyrazole Positions) Key Functional Groups Applications/Properties Reference
Target Compound 1: 4-methylphenyl; 3: COOCH₃; 4: CHO Formyl, ester, methylphenyl Potential pharmaceutical precursor
Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate 1: 4-formylphenyl; 3: COOCH₃ Formyl (on phenyl), ester Intermediate in organic synthesis
Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate 1: benzyl; 3: 4-methylphenyl; 5: COOCH₂CH₃ Benzyl, ester, methylphenyl Biological activity studies
L6 (Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate) 1: nitroaniline-methyl; 3: COOCH₂CH₃ Nitro, ester, amino-methyl Corrosion inhibition in acidic media
Compound 119 (Methyl 4-formyl-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate) 1: 4-methoxybenzyl; 3: COOCH₃; 4: CHO Methoxybenzyl, ester, formyl Synthetic intermediate

Key Observations :

  • Substituent Position: The target compound’s formyl group at the pyrazole 4-position contrasts with analogs like the compound in , where the formyl is on the phenyl ring.
  • Electronic Effects : The 4-methylphenyl group (electron-donating) in the target compound enhances lipophilicity compared to L6’s nitro group (electron-withdrawing), which improves adsorption in corrosion inhibition but may reduce solubility .

Physicochemical and Functional Comparisons

  • Reactivity : The formyl group in the target compound enables facile Schiff base formation, making it a versatile intermediate for pharmaceuticals. In contrast, L6’s nitro group prioritizes electron-deficient sites for adsorption on metal surfaces .
  • Crystallography : Structural studies of analogs (e.g., ) using SHELX and ORTEP reveal that substituents like methylphenyl or benzyl influence molecular packing and stability. The target’s crystal structure (if resolved) would likely show planar pyrazole rings with substituents dictating intermolecular interactions.
  • Applications: Pharmaceuticals: The target’s methylphenyl group may enhance membrane permeability compared to compound 119’s methoxybenzyl group, which offers hydrogen-bonding capability . Corrosion Inhibition: While L6’s nitro and amino groups enhance adsorption on carbon steel, the target’s formyl group lacks this specificity, suggesting divergent applications .

Biological Activity

Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate (CAS No. 1240503-57-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₂N₂O₃
  • Molecular Weight : 244.25 g/mol
  • CAS Number : 1240503-57-4

The compound's structure consists of a pyrazole ring substituted with a formyl group and a methylphenyl moiety, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
MDA-MB-231 (breast)< 10Induction of apoptosis
HepG2 (liver)< 15Cell cycle arrest and apoptosis
A549 (lung)< 20Inhibition of proliferation

The compound has shown to inhibit the growth of several cancer types, including breast, liver, and lung cancers, primarily through mechanisms involving apoptosis and cell cycle regulation .

Antibacterial Activity

This compound has also been assessed for its antibacterial properties. Studies indicate moderate activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus250
Escherichia coli250
Bacillus subtilis250

These results suggest that the compound could serve as a lead for developing new antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is noteworthy. Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2:

Inflammatory Marker Effect
TNF-alphaDecreased production
IL-6Inhibition
COX-2Inhibition of enzyme activity

This suggests that the compound may be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives:

  • Study on Anticancer Effects : A study demonstrated that pyrazole derivatives, including this compound, exhibited significant cytotoxicity against various cancer cell lines, with particular efficacy in breast cancer models .
  • Antibacterial Evaluation : Another study focused on the synthesis and evaluation of pyrazole compounds against bacterial strains, revealing that this compound displayed promising antibacterial activity comparable to traditional antibiotics .
  • Anti-inflammatory Mechanisms : Research into the anti-inflammatory properties of related compounds showed that they could effectively reduce markers of inflammation in vitro, suggesting potential therapeutic applications in inflammatory conditions .

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